7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
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Overview
Description
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one is a synthetic organic compound belonging to the chromen-4-one family. This compound is characterized by its complex structure, which includes a hydroxy group, a methoxyphenyl group, a methyl group, and a morpholin-4-ylmethyl group attached to the chromen-4-one core. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 2-methyl-4H-chromen-4-one, and morpholine.
Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with 2-methyl-4H-chromen-4-one in the presence of a base like sodium hydroxide to form an intermediate.
Hydroxylation: The intermediate undergoes hydroxylation using a suitable oxidizing agent such as hydrogen peroxide or a peracid to introduce the hydroxy group at the 7-position.
Morpholin-4-ylmethylation: Finally, the morpholin-4-ylmethyl group is introduced through a nucleophilic substitution reaction using morpholine and a suitable alkylating agent like chloromethyl methyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one involves its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways. The exact mechanism depends on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one: Lacks the morpholin-4-ylmethyl group.
7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one: Lacks the morpholin-4-ylmethyl group and has a different substitution pattern.
7-Hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one: Similar core structure but different functional groups.
Uniqueness
The presence of the morpholin-4-ylmethyl group in 7-Hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one distinguishes it from other similar compounds. This unique substitution pattern may confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-3-5-16(26-2)6-4-15)21(25)17-7-8-19(24)18(22(17)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJACCPIZFPHFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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